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molecular formula C12H7ClN2O4 B8413376 7-Chloroacetamido-2-Formylquinoline-5.8-Dione

7-Chloroacetamido-2-Formylquinoline-5.8-Dione

Cat. No. B8413376
M. Wt: 278.65 g/mol
InChI Key: HVYFJNAISAABAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525611

Procedure details

In a 25 ml. round-bottomed flask equipped with a magnetic bar, water-cooled reflux condenser, and argon-filled balloon, 7-chloroacetamido-2-methylquinoline-5,8-dione (28) (prepared as described in Example 28) (0.529 g., 2 mmol), selenium dioxide (0.255 g., 2.3 mmol), 12 ml of dried, distilled 1,4-dioxane, and 0.25 ml. of water were stirred and slowly heated to reflux over a two-hour period. The reaction was monitored by TLC and allowed to go to completion (29.5 hours). The selenium was allowed to settle, and the supernatant solution was pipetted off and filtered. 1,4-Dioxane (10 ml.) was added to the residue, stirred and refluxed for five minutes. The entire mixture was filtered and the selenium was washed with dichloromethane (10 ml.). All filtrates were combined and stored at 4° C. overnight. Solid precipitate from the chilled mixture was filtered yielding 0.0985 g. of crude product (yield of 18%). This was purified by recrystallization from ethyl acetate/dichloromethane. The original remaining filtrate was diluted with 50 ml of dichloromethane and washed with 3% sodium bicarbonate solution (2×50 ml.). The aqueous layer was then extracted with dichloromethane (2×20 ml.) The organic layers were dried with magnesium sulfate and rotoevaporated to give a dark orange solid. The product was dried under vacuum overnight and 0.2941 g. of product was obtained (yield of 52%, total 70%). This product could be further purified by flash chromatography and recrystallization from ethyl acetate/dichloromethane: mp 190°-192° C.; 1H NMR (CDCl3) δ4.26 (2H, s, C-7NHCOCH2Cl), 8.04 (1H, s, C-6H), 8.33 (1H, d, J=8.1 Hz, C-3H), 8.62 (1H, d, J=8.1 Hz, C-4H), 9.54 (1H, br. s, C-7NH), 10.28 (1H, s, C-2CHO); IR (KBr) vmax 3310, 3089, 2950, 2852, 1731, 1720, 1678, 1644, 1521, 1118 cm-1 ; EIMS, m/e (relative intensity) 278/280 (M+, 2.7/1, 95), 243 (33), 229 (33), 215 (55), 202 (base), 175 (61), 146 (17); HRMS, m/e for C14H9ClN2O3 calculated 278.009435, found 278.008764; analysis for C14H9ClN2O3 calculated C, 51.72; H, 2.53; Cl, 12.72; N, 10.05; Found C, 51.81; H, 2.9; Cl, 12.79; N, 9.86.
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
0.255 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:15](=[O:16])[C:14]2[N:13]=[C:12]([CH3:17])[CH:11]=[CH:10][C:9]=2[C:8](=[O:18])[CH:7]=1)=[O:4].[Se](=O)=[O:20]>O>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:15](=[O:16])[C:14]2[N:13]=[C:12]([CH:17]=[O:20])[CH:11]=[CH:10][C:9]=2[C:8](=[O:18])[CH:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.529 g
Type
reactant
Smiles
ClCC(=O)NC1=CC(C=2C=CC(=NC2C1=O)C)=O
Name
Quantity
0.255 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of water were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round-bottomed flask equipped with a magnetic bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
of dried
DISTILLATION
Type
DISTILLATION
Details
distilled 1,4-dioxane, and 0.25 ml
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a two-hour period
CUSTOM
Type
CUSTOM
Details
to go to completion (29.5 hours)
Duration
29.5 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
1,4-Dioxane (10 ml.) was added to the residue
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The entire mixture was filtered
WASH
Type
WASH
Details
the selenium was washed with dichloromethane (10 ml.)
FILTRATION
Type
FILTRATION
Details
Solid precipitate from the chilled mixture was filtered
CUSTOM
Type
CUSTOM
Details
yielding 0.0985 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)NC1=CC(C=2C=CC(=NC2C1=O)C=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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